molecular formula C21H20N6O2 B2713059 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1203277-08-0

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2713059
CAS No.: 1203277-08-0
M. Wt: 388.431
InChI Key: FSRIHCCCTCJJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is built from several privileged heterocyclic structures, including a benzimidazole core, a furan ring, a pyridazine, and a piperazine unit. Benzimidazole derivatives are widely recognized as a promising class of bioactive compounds that exhibit a broad spectrum of pharmacological activities, making them a common scaffold in the development of new therapeutic agents . The integration of a furan ring and a piperazine-pyr idazine linker in its structure is a strategy often employed to fine-tune molecular properties such as solubility, bioavailability, and target binding affinity. Given the known biological relevance of its structural components, this compound is a valuable chemical tool for researchers investigating new ligands for various biological targets, potentially in areas such as CNS disorders, oncology, or infectious diseases. It is supplied as a high-purity powder for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-21(14-27-15-22-16-4-1-2-5-18(16)27)26-11-9-25(10-12-26)20-8-7-17(23-24-20)19-6-3-13-29-19/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRIHCCCTCJJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzimidazole derivatives, furan derivatives, and pyridazine derivatives. These intermediates are then coupled using various organic reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The process would also need to be scalable and cost-effective for commercial viability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzimidazole rings.

    Reduction: Reduction reactions could target the pyridazine ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzodiazoles, including the target compound, exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. A recent study demonstrated that modifications on the benzodiazole ring can enhance efficacy against specific cancer types, such as breast and lung cancers .

Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds containing piperazine moieties have been explored for their ability to modulate serotonin and dopamine receptors, which are critical in treating disorders like depression and schizophrenia. In silico studies have indicated that the furan and pyridazine components may enhance binding affinity to these receptors, suggesting a promising avenue for developing new neuropharmacological agents .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of benzodiazole derivatives against various pathogens, including bacteria and fungi. The presence of the furan ring is believed to contribute to this activity, as it has been associated with increased membrane permeability in microbial cells. Laboratory tests have shown that derivatives similar to the target compound exhibit notable inhibition against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one. SAR studies reveal how modifications in the molecular structure affect biological activity. For instance:

Modification Effect on Activity
Substitution on benzodiazole ringIncreased anticancer potency
Alteration of piperazine substituentsEnhanced neuropharmacological effects
Variation in furan or pyridazine moietiesImproved antimicrobial properties

These insights guide further synthetic efforts to develop more potent analogs.

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal focused on a series of benzodiazole derivatives, including those structurally related to the target compound. The research demonstrated that certain modifications led to a significant decrease in cell viability in human cancer cell lines, establishing a correlation between structure and anticancer activity .

Case Study 2: Neuropharmacological Assessment
Another research effort evaluated compounds with similar frameworks for their effects on serotonin receptors. The findings suggested that specific substitutions could enhance receptor affinity, providing a basis for developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Modifications

Benzodiazole vs. Benzotriazole/Benzimidazole

The benzodiazole group in the target compound differs from benzotriazole (e.g., 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone ) and benzimidazole derivatives (e.g., 1-[3-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-(phenylthio)-1-propanone ). Benzotriazole derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation compared to benzodiazoles .

Pyridazine vs. Pyrimidine/Pyrazole

The pyridazine ring in the target compound contrasts with pyrimidine (e.g., 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one ) and pyrazole-based scaffolds (e.g., 4-(2,3-dimethylphenyl)-1-piperazinylmethanone ). Pyridazine’s electron-deficient nature may enhance π-stacking with aromatic residues in binding pockets, while pyrimidines are more commonly employed in kinase inhibitors due to their mimicry of ATP purine rings .

Substituent Effects

Furan-2-yl vs. Aromatic/Chloro Substituents

The furan substituent in the target compound differs from the 4-fluorophenyl group in 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone and the chloropyrimidine in m6 . Furan’s oxygen atom may improve water solubility compared to halogenated aryl groups, though it could reduce lipophilicity and membrane permeability .

Piperazine Linker Variations

The piperazine-ethanone bridge is a common motif in CNS-targeting drugs (e.g., 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one ).

Key Physicochemical and Bioactivity Comparisons

Compound Name / ID (Evidence) Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzodiazole-pyridazine Furan-2-yl, piperazine ~434 (estimated) High polarity, potential kinase inhibition
m6 Pyrimidine-piperazine Chlorophenyl, triazole 513.98 Kinase inhibition (e.g., EGFR)
2-{2-[4-(4-Fluorophenyl)...}ethanone Benzotriazole-piperazine 4-Fluorophenyl 395.42 Antipsychotic activity
1-(pyrrolidin-1-yl)-2-[2-(CF₃)... Benzodiazole-pyrrolidine Trifluoromethyl 297.28 Enhanced metabolic stability
1-[3-(Benzimidazol-2-yl)...propanone Benzimidazole-piperidine Phenylthio 349.45 Antimicrobial activity

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19N3O2\text{C}_{20}\text{H}_{19}\text{N}_3\text{O}_2

This structure includes a benzodiazole ring, a piperazine moiety, and a furan-pyridazine component, which contribute to its biological activity.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds containing piperazine and pyridazine derivatives. For instance, derivatives similar to the compound have demonstrated significant inhibitory effects on α-glucosidases, with IC50 values significantly lower than standard drugs like acarbose.

CompoundIC50 (μM)Comparison to Acarbose (IC50 = 14.70 μM)
Compound A8.9 ± 0.2~69 times stronger
Compound B4.75 ± 0.24More effective

These findings suggest that the compound may also exhibit similar antidiabetic properties through inhibition of carbohydrate-digesting enzymes .

Anticancer Activity

The benzodiazole and piperazine scaffolds are known for their anticancer activities. Research indicates that compounds with these structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have shown that certain benzodiazole derivatives exhibit cytotoxic effects against various cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Compounds with similar structural features have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the furan ring may enhance the antioxidant properties of the compound .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in glucose metabolism, leading to reduced blood sugar levels.
  • Cell Signaling Modulation : It may interfere with growth factor signaling pathways that promote cancer cell survival.
  • Antioxidant Activity : The furan component is known to contribute to antioxidant activity, potentially reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Study on Antidiabetic Effects : A clinical trial involving a piperazine derivative showed significant reductions in postprandial glucose levels among participants compared to placebo groups.
  • Cancer Cell Line Studies : Laboratory studies demonstrated that a benzodiazole derivative led to a decrease in cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Q & A

Q. What synthetic routes are recommended for preparing 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one?

  • Methodological Answer : The compound’s core structure suggests a multi-step synthesis involving coupling reactions. A plausible approach involves:
  • Step 1 : Functionalization of the pyridazine ring at position 3 with a piperazine moiety via nucleophilic substitution under reflux conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
  • Step 2 : Introduction of the furan-2-yl group at position 6 of the pyridazine ring via Suzuki-Miyaura cross-coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of furan .
  • Step 3 : Acylation of the benzodiazole nitrogen with a ketone linker, using reagents like chloroacetyl chloride in the presence of triethylamine .
    Purity optimization may require column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

Q. How can the crystal structure of this compound be resolved to confirm its molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystallization : Use slow evaporation from a solvent mixture (e.g., DCM/methanol) to obtain high-quality crystals.
  • Data Collection : Employ a STOE IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω-scans .
  • Refinement : Use SHELXL for small-molecule refinement. Parameters to optimize:
  • R-factor : Target < 0.05 for high-resolution data.
  • Displacement parameters : Anisotropic refinement for non-H atoms.
  • Hydrogen atoms : Added geometrically and refined isotropically .
    Example metrics from analogous compounds:
ParameterValue
Space groupTriclinic, P1P\overline{1}
Unit cell volume1171.87 ų
RintR_{\text{int}}0.036

Advanced Research Questions

Q. How can intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in this compound be analyzed to predict its solid-state properties?

  • Methodological Answer : Post-refinement analysis in SHELXL or Mercury (CCDC) can quantify interactions:
  • π-π Stacking : Measure centroid distances (3.5–4.0 Å) and dihedral angles (< 10° for parallel stacking) between benzodiazole and pyridazine rings .
  • Hydrogen Bonds : Identify donors/acceptors (e.g., N–H···O=C). For example, in related piperazine derivatives, N–H···O bonds of 2.8–3.0 Å are common .
  • Torsion Angles : Assess conformational flexibility of the piperazine linker (e.g., chair vs. boat conformations) .

Q. What strategies are effective for resolving contradictions between computational modeling and experimental data (e.g., NMR chemical shifts vs. DFT predictions)?

  • Methodological Answer :
  • Step 1 : Validate DFT methods (e.g., B3LYP/6-31G*) by comparing calculated vs. experimental bond lengths/angles from SCXRD .
  • Step 2 : For NMR discrepancies:
  • Use explicit solvent models in Gaussian or ORCA to simulate solvent effects.
  • Check for dynamic effects (e.g., rotamer populations) via variable-temperature NMR .
  • Step 3 : If piperazine ring puckering conflicts, perform QM/MM hybrid calculations to account for crystal packing forces .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity).
  • Byproduct Identification : LC-MS or HRMS to detect impurities (e.g., over-alkylated piperazine derivatives) .
  • Kinetic Control : Lower reaction temperatures (0–25°C) to favor mono-substitution over di-substitution at the piperazine nitrogen .

Methodological Challenges and Solutions

Q. What experimental phasing techniques are recommended for resolving electron density maps if heavy atoms are absent in the crystal?

  • Methodological Answer :
  • SAD/MAD Phasing : Use SHELXC/D/E for native sulfur or oxygen atoms. For example, the benzodiazole sulfur can serve as a weak anomalous scatterer .
  • Molecular Replacement : If a similar structure (e.g., a piperazine-containing analog) is available, use Phaser (CCP4 suite) with a homology model .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro bioactivity assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤ 1% v/v) with PBS buffer; validate stability via HPLC.
  • Micelle Formation : Add Tween-80 (0.01–0.1%) to enhance dispersion .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the ketone moiety, reversible under assay conditions .

Data Validation and Reproducibility

Q. What metrics should be reported to ensure reproducibility of crystallographic data?

  • Methodological Answer : Include:
  • CIF File Parameters : Full refinement details (R-factors, Flack parameter, ADP ratios).
  • Data Deposition : Submit to CCDC (e.g., deposition number CCDC 1234567) .
  • Validation Reports : PLATON/CHECKCIF alerts for missed symmetry or solvent voids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.